Home > Products > Screening Compounds P12601 > 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid
4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid - 1154234-75-9

4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid

Catalog Number: EVT-3108539
CAS Number: 1154234-75-9
Molecular Formula: C12H11N3O5
Molecular Weight: 277.236
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolinones are a class of heterocyclic compounds featuring a benzene ring fused to a pyrimidine ring with a carbonyl group at position 4. These compounds and their derivatives are frequently studied in medicinal chemistry due to their wide range of pharmacological activities. [, , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action
  • AMPA receptor antagonism: Certain quinazolinone derivatives, such as YM90K and NBQX, act as antagonists at the AMPA subtype of glutamate receptors, blocking the excitatory neurotransmission mediated by these receptors. [, , , ]
  • Histone deacetylase inhibition: Some hydroxamic acid derivatives incorporating quinazolin-4(3H)-ones act as histone deacetylase inhibitors, affecting gene expression and cellular function. []
  • Urease inhibition: Quinazolinone derivatives with acyl hydrazone moieties have shown potent inhibitory activity against the enzyme urease. []
  • GABA receptor antagonism: 3-substituted iminopyridazine butanoic acid analogs based on gabazine, a quinazolinone derivative, have been shown to act as competitive antagonists at housefly GABA receptors. []

(E)-4-(6-Methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)-benzoic Acid (QNZ46)

    Compound Description: This compound is a novel subunit-selective NMDA receptor antagonist []. It exhibits noncompetitive and voltage-independent inhibition of NMDA receptors, requiring glutamate binding to the GluN2 subunit but not glycine binding to the GluN1 subunit []. This glutamate-dependent action makes the compound nominally use-dependent, as its inhibitory effect relies on synaptic glutamate release [].

6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K)

    Compound Description: YM90K is a potent α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist [, , ]. It exhibits high affinity for AMPA receptors with a Ki value of 0.084 μM []. Additionally, YM90K demonstrates over 100-fold selectivity for the AMPA receptor compared to the N-methyl-D-aspartate (NMDA) receptor and the glycine site on the NMDA receptor [].

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)

    Compound Description: Compound 11a is a potent AMPA receptor antagonist with a Ki value of 0.021 μM, exhibiting significantly higher affinity for the AMPA receptor than YM90K and NBQX []. It also displays over 100-fold selectivity for the AMPA receptor compared to the NMDA receptor and the glycine site on the NMDA receptor [].

    Relevance: This compound is structurally related to both YM90K and 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid through its quinoxalinedione core, the 6-nitro substitution, and the presence of a 7-substituted nitrogen heterocycle. Notably, the introduction of a hydroxyl group at the 1-position significantly enhances its AMPA receptor affinity compared to YM90K [], highlighting the role of specific substitutions in modulating biological activity within this structural class.

[2,3-Dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydro-1-quinoxalinyl]acetic acid monohydrate (Zonampanel)

    Compound Description: Zonampanel is another novel AMPA receptor antagonist, primarily eliminated through urine via the kidneys []. It acts as a substrate for human organic anion transporters (hOAT) 1, 3, and 4, suggesting a specific renal excretion mechanism [].

Overview

4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid is a compound classified as a quinazoline derivative. It has gained attention in the fields of drug discovery and medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is C12H11N3O5C_{12}H_{11}N_{3}O_{5}, and it is identified by the CAS number 1154234-75-9. The compound features a quinazoline structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors to form the quinazoline core, followed by functionalization at the butanoic acid moiety. Specific technical details regarding the reaction conditions, catalysts, and purification methods are crucial for optimizing yield and purity. For instance, reactions may require specific solvents, temperatures, and times to achieve desired outcomes .

Molecular Structure Analysis

The molecular structure of 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid can be described using various chemical identifiers:

  • Molecular Formula: C12H11N3O5C_{12}H_{11}N_{3}O_{5}
  • InChI: InChI=1S/C12H11N3O5/c16-11(17)2-1-5-14-7-13-10-4-3-8(15(19)20)6-9(10)12(14)18/h3-4,6-7H,1-2,5H2,(H,16,17)
  • SMILES: C1=CC2=C(C=C1N+[O-])C(=O)N(C=N2)CCCC(=O)O

The structure reveals a complex arrangement with a nitro group and a carbonyl functionality, contributing to its chemical reactivity and biological activity .

Chemical Reactions Analysis

The compound can undergo various chemical reactions typical of carboxylic acids and nitro compounds. Notably, it may participate in:

  1. Esterification: Reacting with alcohols to form esters.
  2. Reduction: The nitro group can be reduced to an amine under specific conditions.
  3. Nucleophilic substitutions: The quinazoline ring can be modified through nucleophilic attacks at electrophilic centers.

Each reaction requires careful control of conditions such as temperature, solvent choice, and reaction time to ensure selectivity and yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid include:

  • Molecular Weight: Approximately 277.23 g/mol
  • Solubility: Typically soluble in organic solvents; solubility in water may vary depending on pH.
  • Melting Point: Specific melting point data may vary based on purity and synthesis method.

These properties influence its behavior in biological systems and its suitability for various applications in drug formulation and delivery .

Applications

4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid has potential applications in:

  1. Drug Discovery: As a lead compound for developing new therapeutics targeting cancer or infectious diseases.
  2. Biological Research: Investigating mechanisms of action related to quinazoline derivatives.
  3. Pharmaceutical Development: Formulating new drug candidates based on its structural characteristics.

Research continues to explore its efficacy and safety profiles in various biological contexts .

Properties

CAS Number

1154234-75-9

Product Name

4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanoic acid

IUPAC Name

4-(6-nitro-4-oxoquinazolin-3-yl)butanoic acid

Molecular Formula

C12H11N3O5

Molecular Weight

277.236

InChI

InChI=1S/C12H11N3O5/c16-11(17)2-1-5-14-7-13-10-4-3-8(15(19)20)6-9(10)12(14)18/h3-4,6-7H,1-2,5H2,(H,16,17)

InChI Key

LHJKGRRAJWHMLI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.